diamino [(1R,2S,4S,5S)-2-diaminooxyphosphoryloxy-4-[2-iodo-6-(methylamino)purin-9-yl]-1-bicyclo[3.1.0]hexanyl]methyl phosphate
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Overview
Description
MRS2500 (tetraammonium) is a highly potent and selective antagonist of the platelet P2Y1 receptor. It is known for its ability to inhibit ADP-induced aggregation of human platelets with an IC50 value of 0.95 nM . The chemical name of MRS2500 (tetraammonium) is (1R*,2S*)-4-[2-Iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRS2500 (tetraammonium) involves multiple steps, starting with the preparation of the bicyclo[310]hexane ring systemThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry and purity .
Industrial Production Methods
Industrial production of MRS2500 (tetraammonium) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The final product is purified using techniques such as crystallization, chromatography, and recrystallization .
Chemical Reactions Analysis
Types of Reactions
MRS2500 (tetraammonium) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the iodo and phosphonooxy groups. It can also participate in phosphorylation and dephosphorylation reactions .
Common Reagents and Conditions
Common reagents used in the reactions involving MRS2500 (tetraammonium) include organic solvents, bases, and acids. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of MRS2500 (tetraammonium) include phosphorylated derivatives and substituted purine analogs. These products are often used in further research and development of new therapeutic agents .
Scientific Research Applications
MRS2500 (tetraammonium) has a wide range of scientific research applications:
Mechanism of Action
MRS2500 (tetraammonium) exerts its effects by selectively binding to the P2Y1 receptor on platelets, thereby inhibiting the ADP-induced aggregation of platelets. This prevents the formation of thrombi and reduces the risk of thrombotic events . The molecular targets involved include the P2Y1 receptor and associated signaling pathways that regulate platelet activation and aggregation .
Comparison with Similar Compounds
MRS2500 (tetraammonium) is unique due to its high potency and selectivity for the P2Y1 receptor. Similar compounds include:
MRS2179: Another P2Y1 receptor antagonist with lower potency compared to MRS2500 (tetraammonium).
MRS2365: A P2Y1 receptor agonist used to study the activation of the receptor.
MRS2279: A P2Y1 receptor antagonist with different structural features and lower selectivity.
MRS2500 (tetraammonium) stands out due to its strong antithrombotic activity and stability, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C13H22IN9O8P2 |
---|---|
Molecular Weight |
621.22 g/mol |
IUPAC Name |
diamino [(1R,2S,4S,5S)-2-diaminooxyphosphoryloxy-4-[2-iodo-6-(methylamino)purin-9-yl]-1-bicyclo[3.1.0]hexanyl]methyl phosphate |
InChI |
InChI=1S/C13H22IN9O8P2/c1-19-10-9-11(22-12(14)21-10)23(5-20-9)7-2-8(27-33(25,30-17)31-18)13(3-6(7)13)4-26-32(24,28-15)29-16/h5-8H,2-4,15-18H2,1H3,(H,19,21,22)/t6-,7+,8+,13+/m1/s1 |
InChI Key |
HNOFXCYFNHYFDQ-SMWKGLLFSA-N |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)COP(=O)(ON)ON)OP(=O)(ON)ON |
Canonical SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)C3CC(C4(C3C4)COP(=O)(ON)ON)OP(=O)(ON)ON |
Origin of Product |
United States |
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